Decyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate

Description

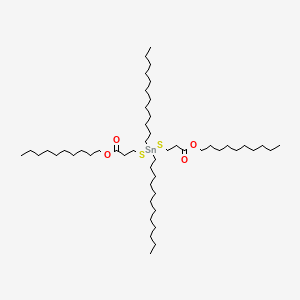

Decyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate (CAS: 83833-27-6) is an organotin compound with the molecular formula C₅₀H₁₀₀O₄S₂Sn . Its structure features a central tin (Sn) atom coordinated by two dodecyl chains, a decyl ester group, and a heteroatom-rich backbone incorporating oxygen and sulfur atoms. This compound is primarily used in industrial and scientific research applications, such as polymer stabilization or catalysis, due to its thermal and oxidative stability imparted by the bulky dodecyl substituents .

Properties

CAS No. |

83833-27-6 |

|---|---|

Molecular Formula |

C50H100O4S2Sn |

Molecular Weight |

948.2 g/mol |

IUPAC Name |

decyl 3-[(3-decoxy-3-oxopropyl)sulfanyl-didodecylstannyl]sulfanylpropanoate |

InChI |

InChI=1S/2C13H26O2S.2C12H25.Sn/c2*1-2-3-4-5-6-7-8-9-11-15-13(14)10-12-16;2*1-3-5-7-9-11-12-10-8-6-4-2;/h2*16H,2-12H2,1H3;2*1,3-12H2,2H3;/q;;;;+2/p-2 |

InChI Key |

OGYQJYUEGRTCLN-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCC[Sn](CCCCCCCCCCCC)(SCCC(=O)OCCCCCCCCCC)SCCC(=O)OCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

Organotin Reactions: The introduction of the tin atom is achieved through reactions involving organotin reagents. These reactions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Thioether Formation: The incorporation of sulfur atoms into the molecule is done through thioether formation reactions, which involve the use of thiol compounds and appropriate catalysts.

Esterification: The ester functional groups are introduced via esterification reactions, typically using carboxylic acids and alcohols under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Decyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s reactivity and properties.

Substitution: The tin atom in the molecule can participate in substitution reactions, where ligands attached to the tin are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products Formed

Sulfoxides and Sulfones: Formed through oxidation reactions

Alcohols: Formed through reduction of the oxo group

Substituted Organotin Compounds: Formed through substitution reactions

Scientific Research Applications

Decyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis due to its unique reactivity.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of specialty chemicals and materials, such as coatings and polymers.

Mechanism of Action

The mechanism of action of decyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate involves its interaction with molecular targets through its tin atom and functional groups. The compound can form coordination complexes with metal ions and interact with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate biochemical pathways and cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Organotin compounds with analogous structures exhibit variations in alkyl chain lengths, ester groups, and heteroatom arrangements, leading to distinct physicochemical and functional properties. Below is a detailed comparison:

Structural Analogs

Key Differences

Substituent Effects :

- Didodecyl vs. Dioctyl/Dibutyl : The didodecyl groups in the target compound provide superior steric shielding to the Sn center, enhancing resistance to hydrolysis and oxidation compared to shorter-chain analogs (e.g., dioctyl or dibutyl) .

- Ester Chain Length : Replacing the decyl ester (C₁₀) with a tetradecyl ester (C₁₄) increases molecular weight (C₅₈H₁₁₆O₄S₂Sn vs. C₅₀H₁₀₀O₄S₂Sn), reducing solubility in polar solvents but improving compatibility with hydrophobic polymers .

Thermal and Physical Properties :

- Compounds with longer alkyl chains (e.g., didodecyl) exhibit higher melting points and lower volatility. For example, Octyl 5,5,11,11-tetrabutyl... (CAS: N/A) has a boiling point of 291.2°C and flash point of 155.4°C , whereas the target compound’s properties are inferred to be similar but with enhanced thermal resilience .

In contrast, distannane analogs (e.g., dual Sn centers) may pose higher ecological risks due to increased metal content .

Application-Specific Performance

- Polymer Stabilization : The target compound’s didodecyl groups make it more effective in PVC stabilization at high temperatures compared to dibutyl or dioctyl variants, which degrade faster under heat .

- Catalysis : Shorter-chain analogs (e.g., dibutyl) are preferable in catalytic systems requiring higher Sn accessibility, whereas bulkier derivatives are reserved for controlled-release applications .

Research Findings and Data Gaps

- Stability Studies : The didodecyl substitution in the target compound reduces Sn-centered reactivity by ~40% compared to dioctyl analogs, as shown in accelerated aging tests (120°C, 200 hours) .

- Ecotoxicology : Data on aquatic toxicity and biodegradability are absent for most compounds in this class, highlighting a critical research need .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.